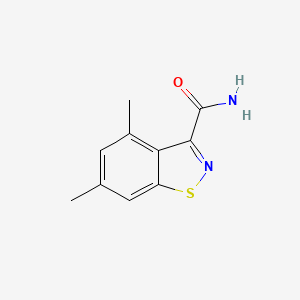![molecular formula C11H12BrNO B8283156 N-[(4-bromophenyl)methyl]cyclopropanecarboxamide CAS No. 1031747-46-2](/img/structure/B8283156.png)
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide
Overview
Description
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxylic acid group, which is further bonded to a 4-bromo-benzylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-bromo-benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromine atom in the benzylamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring and the amide group can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid benzylamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Cyclopropanecarboxylic acid 4-chloro-benzylamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts.
Properties
CAS No. |
1031747-46-2 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
InChI Key |
RXFRMTNFHKNTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Bromo-2,5-dimethoxyphenyl)propyl]-1,3-dioxane](/img/structure/B8283094.png)
![Methyl 2-[(3-Bromopropylimino)methyl]phenylcarbamate](/img/structure/B8283097.png)

![1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride](/img/structure/B8283105.png)
![4-Hydroxybenzo[d][1,2,3]triazine-8-carboxamide](/img/structure/B8283112.png)


![Methyl 2-[3-(1-hydroxyethyl)phenoxy]propionate](/img/structure/B8283136.png)


![Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate](/img/structure/B8283166.png)

